molecular formula C22H18N4O2S B2912863 5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358828-10-0

5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2912863
CAS RN: 1358828-10-0
M. Wt: 402.47
InChI Key: PYEDGAIVEJESTI-UHFFFAOYSA-N
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Description

5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • Synthesis and Antibacterial Screening : Novel thiazolyl pyrazole and benzoxazole derivatives, similar to the requested compound, have shown significant antibacterial activities (Landage, Thube, & Karale, 2019).
  • Antimicrobial Agents : Thiazole clubbed pyrazole derivatives, including those with structures resembling the compound , have been synthesized and evaluated for antimicrobial and cytotoxic activities (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).

Antioxidant and Analgesic Activities

  • Antioxidant and Analgesic Properties : Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, closely related to the requested compound, have been found to possess significant analgesic and antioxidant properties (Karrouchi et al., 2016).

Anti-Tumor Agents

  • Anti-Tumor Activities : Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated promising anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).

Synthesis and Characterization of Derivatives

  • Novel Synthesis Approaches : Studies have focused on the synthesis and characterization of novel derivatives of pyrazole and related compounds, exploring their potential as antimicrobial agents and investigating their structural properties (Bhat et al., 2016).

Antimicrobial and Nematicidal Activities

properties

IUPAC Name

5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-14-5-7-16(8-6-14)21-23-18(15(2)28-21)13-25-9-10-26-19(22(25)27)12-17(24-26)20-4-3-11-29-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEDGAIVEJESTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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